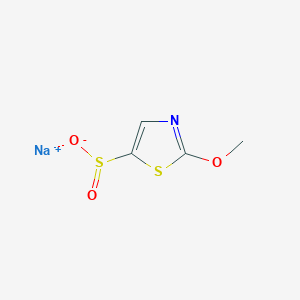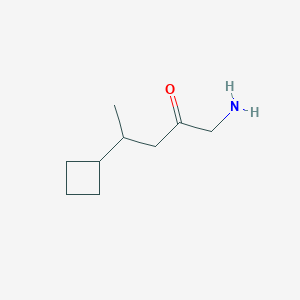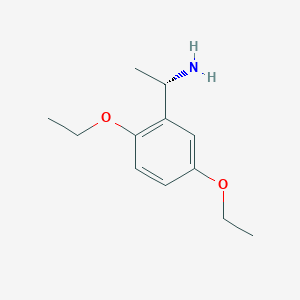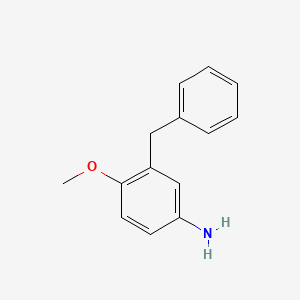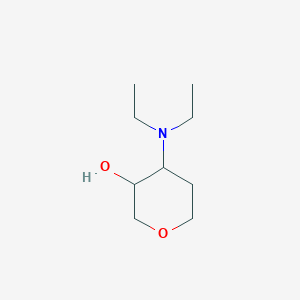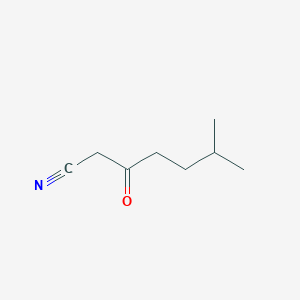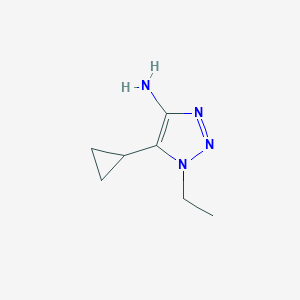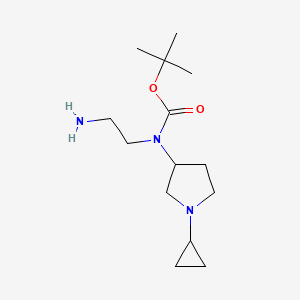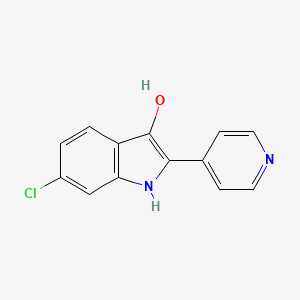
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol is a heterocyclic compound that features both indole and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and hydroxyl groups on the indole ring enhances its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol typically involves the construction of the indole core followed by the introduction of the pyridine ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like N-chlorosuccinimide. The pyridine ring is then attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products
Oxidation: Formation of 6-chloro-2-(pyridin-4-yl)-1H-indole-3-one.
Reduction: Formation of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-amine.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2-(pyridin-3-yl)-1H-indol-3-ol: Similar structure but with the pyridine ring attached at a different position.
6-bromo-2-(pyridin-4-yl)-1H-indol-3-ol: Similar structure but with a bromo group instead of a chloro group.
2-(pyridin-4-yl)-1H-indol-3-ol: Lacks the chloro group, which may affect its reactivity and binding properties.
Uniqueness
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol is unique due to the presence of both chloro and hydroxyl groups on the indole ring, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
1258652-20-8 |
|---|---|
Formule moléculaire |
C13H9ClN2O |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
6-chloro-2-pyridin-4-yl-1H-indol-3-ol |
InChI |
InChI=1S/C13H9ClN2O/c14-9-1-2-10-11(7-9)16-12(13(10)17)8-3-5-15-6-4-8/h1-7,16-17H |
Clé InChI |
NALMQIYBTDOVLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=C2O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




